9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Overview
Description
“9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid” is a chemical compound with the IUPAC name 7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E, 3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid . It is also known by its synonyms 9BETA-PGF1ALPHA and PROSTAGLANDIN F1BETA .
Molecular Structure Analysis
The molecular formula of this compound is C20H36O5 . The InChI string representation of its structure is InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.49684g/mol . It has a density of 1.136, a boiling point of 526.5°C at 760 mmHg, and a flash point of 286.3°C . Its topological polar surface area is 98 .Scientific Research Applications
1. Antiproliferative and Differentiation Effects
- A study on triterpenoids from Styrax tonkinensis revealed that certain compounds, including those structurally related to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, possess antiproliferative effects and can induce differentiation in human leukemia HL-60 cells (Wang et al., 2006).
2. Platelet Aggregation Influence
- Research on human platelet aggregation indicated that derivatives of prostaglandin, similar to the mentioned compound, can induce platelet aggregation and serotonin release (Okuma et al., 1977).
3. Inhibitory Effects on Virus Activation
- Compounds isolated from Larix kaempferi, which are structurally related to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, have shown inhibitory effects on Epstein-Barr virus activation, suggesting potential antiviral applications (Ohtsu et al., 2001).
4. Cytotoxic Activities
- Studies on various triterpenes, including compounds similar to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, have revealed significant cytotoxic activities against various human cancer cell lines (Chiang et al., 2005).
5. Biotransformation and Microbial Interaction
- The microbiological transformation of related compounds by Gibberella fujikuroi highlights the potential for studying microbial interactions and biotransformation processes relevant to compounds like 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid (Fraga et al., 2010).
properties
IUPAC Name |
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-PZAYLFDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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